5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound . It is a type of triazolopyrimidine, which is a class of compounds known to have various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, mono- and dinuclear platinum(II) coordination compounds of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (dmtp) have been synthesized . Another study reported the synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine through heteroannulation of a newly produced hydrazino derivative of selenazolo[4,5-d]pyrimidine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as infrared and NMR spectroscopy . For instance, mono- and dinuclear platinum(II) coordination compounds of dmtp were characterized by infrared and by 1H, 13C, 195Pt NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Ruthenium (II)-Hmtpo Complexes Synthesis
- Details : Researchers have utilized this compound as a reactant in the preparation of ruthenium complexes. These complexes play a crucial role in catalysis, photophysics, and biological studies .
Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity
- Details : Dihydroorotate dehydrogenase is an enzyme involved in pyrimidine biosynthesis. Inhibitors targeting this enzyme have potential antimalarial activity. Researchers have explored the use of our compound in designing such inhibitors .
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
- Details : The Vilsmeier reaction is a versatile synthetic method for introducing formyl groups into aromatic compounds. Our compound has been employed in this reaction to yield functionalized products .
Pharmacological Activity via Binding to HIV TAR RNA
- Details : The compound has shown binding affinity to HIV TAR RNA (trans-activation response element RNA). Researchers have studied its potential as an anti-HIV agent or as a lead compound for drug development .
Coordination Chemistry: Complexes of Zn, Cd, and Hg
- Details : Scientists have prepared and characterized a series of complexes involving our compound (dmtp) with zinc (Zn), cadmium (Cd), and mercury (Hg). Crystal structure analyses revealed distorted tetrahedral geometries around the central atoms .
Mechanism of Action
Target of Action
The primary target of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
By inhibiting CDK2, 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine affects the cell cycle regulatory pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase and undergoing DNA replication . The downstream effect of this is a reduction in cell proliferation .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the drug reaches its target site of action .
Result of Action
The inhibition of CDK2 by 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine results in significant alterations in cell cycle progression . This can lead to apoptosis induction within cells . The compound has shown potent dual activity against cell lines and CDK2, displaying significant cytotoxic activities .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the development of novel medicines. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . This suggests that similar compounds could be developed for various therapeutic applications.
properties
IUPAC Name |
5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)20-16(19-12)17-11-18-20/h3-9,11H,10H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAXVDKFRPEMS-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=NC=NN12)C)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321539 | |
Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819815 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
691887-97-5 | |
Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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